5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile
Description
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile (CAS: 906214-85-5) is a benzonitrile derivative featuring a nitro group at the 5-position and a pyridin-3-ylmethyl-substituted amino group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 254.25 g/mol . The compound’s structure combines aromatic nitrile functionality with a pyridine-containing side chain, which may confer unique electronic and steric properties relevant to applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-7-11-6-12(17(18)19)3-4-13(11)16-9-10-2-1-5-15-8-10/h1-6,8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPNRVCRPRAGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile typically involves the reaction of 2-nitrobenzonitrile with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
- Pyridine vs. Thiophene vs. Substitution with thien-2-ylmethyl () replaces pyridine’s nitrogen with sulfur, altering electronic properties and lipophilicity . The tetrahydrofuran-derived substituent () introduces a cyclic ether, increasing polarity and reducing aromaticity compared to pyridine .
- Amino vs. Non-Amino Linkers: The amino linker in the target compound and its pyridine/thiophene analogs allows for hydrogen bonding, whereas the pyrrol-1-yl substituent () is a rigid, planar heterocycle without an amino group, limiting hydrogen-bonding capacity .
Piperazinyl Extension :
Physical Properties and Stability
- Melting and Boiling Points :
- Acidity (pKa): The pyrrol-1-yl compound’s predicted pKa is -6.86, indicating weak acidity, whereas amino-linked derivatives (e.g., pyridin-3-ylmethyl amino) may exhibit higher basicity due to the amino group .
Implications for Research and Development
The structural diversity among these analogs highlights the tunability of the 5-nitrobenzonitrile scaffold. For example:
- Medicinal Chemistry : Pyridine and piperazinyl groups may enhance target affinity in kinase inhibitors, while thiophene or tetrahydrofuran substitutions could optimize pharmacokinetics .
- Materials Science : The nitro and nitrile groups may contribute to electron-deficient characteristics useful in optoelectronic materials.
Biological Activity
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group at the 5-position of a benzonitrile ring and an amino group linked to a pyridine moiety at the 2-position. Its molecular formula is CHNO with a molecular weight of 254.24 g/mol. This unique structure contributes to its diverse biological activities.
Neuropharmacological Effects
Research indicates that this compound exhibits significant inhibitory action on AMPA receptors , which are integral to synaptic transmission and plasticity in the central nervous system. This inhibition may have implications for treating neurological disorders, as AMPA receptor modulation is crucial in various neuropharmacological contexts.
Anticancer Properties
The compound has also been investigated for its anticancer properties . Studies suggest that it can induce apoptosis in cancer cell lines, such as MCF cells, through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, flow cytometry assays demonstrated that this compound accelerates apoptosis in a dose-dependent manner .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound's binding affinity to AMPA receptors suggests it may modulate excitatory neurotransmission.
- Cellular Pathway Influence : Similar compounds have shown effects on various cellular pathways involved in cancer progression, potentially affecting tumor growth and metastasis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Nitro-2-(pyridin-2-ylmethyl)aminobenzamide | Similar nitro and amino groups | Potentially different receptor interactions |
| 2-Amino-3-nitrobenzonitrile | Lacks pyridine moiety | Simpler structure with different biological activity |
| 5-Nitrobenzothiazole | Contains a thiazole ring | Different pharmacological profile |
This table illustrates how the specific functional groups in this compound influence its biological activity, making it a promising candidate for further drug development.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental settings:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.
- In Vitro Assays : Cell viability assays demonstrated that this compound significantly reduces the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC values indicating potent activity.
Q & A
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematic optimization of reaction variables (e.g., catalyst loading, temperature, solvent polarity) using design of experiments (DoE) identifies critical factors. For example, reports 71.2% yield for o-amino benzonitrile using alkaline catalysts, but switching to microwave-assisted synthesis may improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
